molecular formula C15H8Cl3NOS B1451309 7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160256-94-9

7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B1451309
M. Wt: 356.7 g/mol
InChI Key: OHGQKQLAKONGNZ-UHFFFAOYSA-N
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Description

7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride (abbreviated as 7C2CT8MC4C) is a novel synthetic compound that has been studied for its potential use in scientific research. This compound is a member of the quinoline family, which is a group of aromatic compounds that are commonly used as intermediates in the synthesis of pharmaceuticals and other compounds. 7C2CT8MC4C has been studied for its potential as a tool for studying biochemical and physiological processes, and its applications in laboratory experiments.

Scientific Research Applications

Chemical Reactions and Derivatives Formation

Research demonstrates that 4-Methylquinolines, closely related to the specified chemical, react with hot thionyl chloride to produce 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones or bis[dichloro(4-quinolyl)methyl]trisulphanes. These products' formation mechanisms and their reactions with various reagents are of interest in chemical research (Al-Shaar et al., 1988).

Photodegradation Studies

Studies on quinolinecarboxylic herbicides, similar to the chemical , focus on their photodegradation in aqueous solutions under different irradiation wavelengths. The investigations include the effect of sunlight irradiation in the presence of titanium dioxide, highlighting the degradation pathways of such chemicals (Pinna & Pusino, 2012).

Application in Drug Development

Quinoline derivatives, akin to the specified compound, have been analyzed for their potential in drug development. This includes exploring the structure-activity relationships, understanding molecular structures, and their impact on intermolecular interactions, which are crucial for designing new therapeutic agents (Rizvi et al., 2008).

Synthesis and Characterization

The synthesis and characterization of novel quinoline derivatives have significant implications in scientific research. Studies involve reactions with various reagents, providing insights into the formation of novel compounds and their potential applications (Navabeh & Seyed Marziyeh, 2015).

Catalytic Actions and Reactions

Explorations into the catalytic actions of certain compounds on quinolines, similar to the chemical , contribute significantly to the field of chemistry. These studies help understand the mechanisms of chemical transformations and the potential applications of such reactions in various fields (Miyashita et al., 1992).

properties

IUPAC Name

7-chloro-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3NOS/c1-7-10(16)3-2-8-9(15(18)20)6-11(19-14(7)8)12-4-5-13(17)21-12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGQKQLAKONGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(S3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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